molecular formula C21H15NO2 B11945346 2,4,4-Triphenyl-2-oxazolin-5-one CAS No. 61365-94-4

2,4,4-Triphenyl-2-oxazolin-5-one

Cat. No.: B11945346
CAS No.: 61365-94-4
M. Wt: 313.3 g/mol
InChI Key: FDCNXEHWJNKGOX-UHFFFAOYSA-N
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Description

2,4,4-Triphenyl-2-oxazolin-5-one is a heterocyclic compound with the molecular formula C21H15NO2. It belongs to the oxazoline family, characterized by a five-membered ring containing both nitrogen and oxygen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,4-Triphenyl-2-oxazolin-5-one typically involves the cyclization of substituted α-acylamino acids with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like benzene under reflux conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization reactions. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for maximizing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,4,4-Triphenyl-2-oxazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted oxazolines, amine derivatives, and oxazole compounds .

Scientific Research Applications

2,4,4-Triphenyl-2-oxazolin-5-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4-Triphenyl-2-oxazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system involved .

Comparison with Similar Compounds

  • 2-Methoxybenzo[d]oxazole
  • 2-Ethoxybenzo[d]oxazole
  • 2,4-Diphenyl-2-oxazolin-5-one

Comparison: 2,4,4-Triphenyl-2-oxazolin-5-one is unique due to its triphenyl substitution, which imparts distinct chemical and physical properties. Compared to other oxazoline derivatives, it exhibits different reactivity patterns and biological activities, making it a valuable compound for specific research and industrial applications .

Properties

CAS No.

61365-94-4

Molecular Formula

C21H15NO2

Molecular Weight

313.3 g/mol

IUPAC Name

2,4,4-triphenyl-1,3-oxazol-5-one

InChI

InChI=1S/C21H15NO2/c23-20-21(17-12-6-2-7-13-17,18-14-8-3-9-15-18)22-19(24-20)16-10-4-1-5-11-16/h1-15H

InChI Key

FDCNXEHWJNKGOX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(C(=O)O2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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